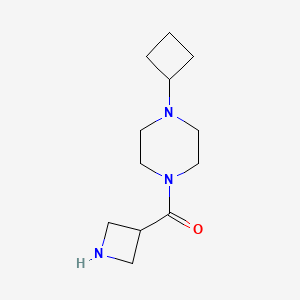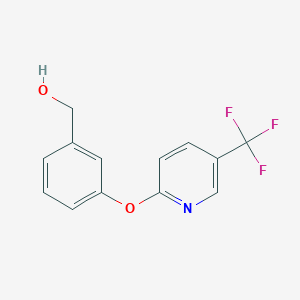
(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
Descripción general
Descripción
“(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” is a chemical compound with the molecular formula C13H10F3NO2 . It has a molecular weight of 269.22 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” consists of a pyridine ring with a trifluoromethyl group at the 5-position and a phenylmethanol group at the 2-position via an oxygen atom .
Physical And Chemical Properties Analysis
“(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” is a solid at room temperature .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceutical compounds . The compound could serve as a precursor or intermediate in the synthesis of drugs that target a variety of diseases. Its structural motif is similar to those found in molecules with antiviral, antibacterial, and anti-inflammatory properties.
Antimicrobial Agents
Compounds with the trifluoromethyl group have been synthesized as potent growth inhibitors of drug-resistant bacteria . The subject compound could be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria such as MRSA, which are a significant concern in healthcare settings.
Disease Control in Agriculture
Derivatives of the compound have potential applications in controlling the spread of diseases in crops. They can be used to develop treatments that prevent infections in plants, thereby improving agricultural productivity and reducing the reliance on traditional pesticides .
Vector Control for Disease Prevention
The compound’s derivatives have been used in the development of agents that prevent the spread of vector-borne diseases such as malaria, dengue fever, and the Zika virus. These diseases are primarily spread by mosquitoes, and effective vector control compounds are crucial in reducing their impact.
Herbicidal Activity
Research has shown that certain compounds with the trifluoromethyl group can control the growth of various weeds and invasive plants . This compound could be investigated for its herbicidal properties, offering a new tool for managing unwanted vegetation in both agricultural and non-agricultural settings.
Antiviral Research
The trifluoromethyl group-containing compounds have shown promise in antiviral research, with some derivatives exhibiting potent activity against viruses like HIV and SARS-CoV-2 . This compound could contribute to the synthesis of new antiviral drugs that are more effective against these and other emerging viral threats.
Mecanismo De Acción
Mode of Action
It’s worth noting that similar compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to cell death .
Biochemical Pathways
Given its similarity to pyrimidinamine derivatives, it’s plausible that it affects the electron transport chain in the mitochondria .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have shown excellent fungicidal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-5-12(17-7-10)19-11-3-1-2-9(6-11)8-18/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWCDMGEFXUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



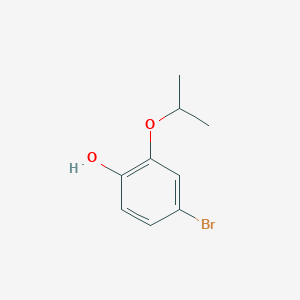
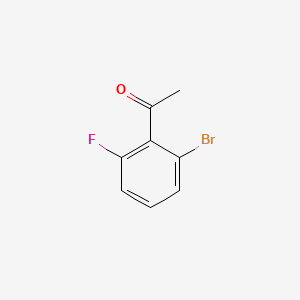
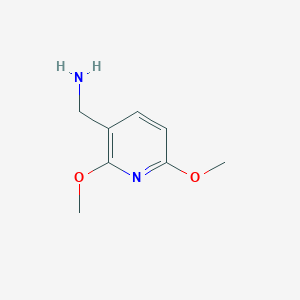


![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)
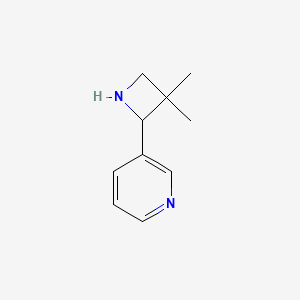
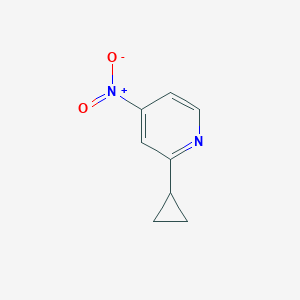
![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)
